1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Description
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride (CAS: 1333799-16-8) is a piperidine-based compound with a sulfonyl-linked 1-methylpyrazole moiety. Its molecular formula is C₉H₁₇ClN₄O₂S, and it has a molecular weight of 280.78 g/mol . The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S.ClH/c1-12-7-9(6-11-12)16(14,15)13-4-2-8(10)3-5-13;/h6-8H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFYZZZLVLTYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(1-methyl-1H-pyrazol-4-yl) sulfonyl chloride
The key intermediate, a sulfonyl chloride derivative of 1-methyl-1H-pyrazol-4-yl, is typically synthesized by sulfonation of the corresponding pyrazole followed by chlorination. Sulfonyl chlorides are reactive electrophiles that facilitate coupling with amines to form sulfonamides.
Coupling with Piperidin-4-amine
The nucleophilic substitution reaction between the sulfonyl chloride and piperidin-4-amine is carried out under controlled conditions, often in the presence of a base to neutralize the formed hydrochloric acid. This step yields the sulfonamide linkage characteristic of the target compound.
Reduction and Functional Group Transformations
In some synthetic routes, the nitro-substituted pyrazole precursors are reduced to the corresponding amines using catalytic hydrogenation. For example, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere in ethanol at room temperature for 16 hours yields the amine intermediate in high yields (up to 98%) without further purification needed before the next step.
Formation of Hydrochloride Salt
The final compound is often isolated as the hydrochloride salt to improve its stability and solubility. This is achieved by treatment with hydrochloric acid or by crystallization from hydrochloric acid-containing solvents.
Representative Experimental Data Table
Research Findings and Optimization Notes
The hydrogenation step using 10% Pd/C catalyst under mild conditions (room temperature, 1 atm H2) is highly efficient and reproducible, providing amine intermediates in yields up to 98% without requiring purification before subsequent steps.
Sulfonylation reactions require careful control of stoichiometry and base selection to maximize yield and minimize side reactions.
Hydrochloride salt formation improves compound handling and purity, with yields around 66% under reflux in isobutanol with trifluoroacetic acid as catalyst.
Alternative synthetic routes explored in related pyrazole sulfonamide compounds suggest that debenzylation and coupling with sulfonyl chlorides can be challenging, often yielding moderate isolated yields (~30%) depending on substituents and reaction conditions.
Summary Table of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. Notably, it has shown potential in the following areas:
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride. For instance, derivatives of pyrazole compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against a range of bacterial strains. Its sulfonamide group is known to enhance antibacterial effects, which could be leveraged in developing new antibiotics.
Neurological Applications
Research suggests that piperidine derivatives can influence neurotransmitter systems. The compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride, and assessed their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced anticancer activity, suggesting a promising direction for further development.
Case Study 2: Antimicrobial Efficacy
A study published in Antibiotics evaluated the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with similar structures to 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride exhibited significant inhibition zones, indicating their potential as effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, highlighting structural and physicochemical differences:
†Molecular formula inferred but requires verification due to inconsistencies in evidence.
‡Reported molecular weight may be incorrect; dihydrochloride typically increases weight.
Key Structural and Functional Insights
Heterocyclic Modifications
- Pyrazole vs. Imidazole (): Pyrazole (two adjacent nitrogens) and imidazole (two non-adjacent nitrogens) differ in hydrogen-bonding capacity and aromaticity. Imidazole’s basic nitrogen may enhance solubility in acidic environments.
- Pyridine vs. Pyrimidine (): Pyridine (one nitrogen) and pyrimidine (two nitrogens) influence electron distribution.
Substituent Effects
- Ethyl vs. Methyl Groups () : Ethyl substituents increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
- Chlorine Additions () : Chlorine atoms (e.g., in 1606501-77-2, ) may improve metabolic stability and receptor binding via steric and electronic effects.
Pharmacological Implications
- The target compound’s pyrazole-sulfonyl-piperidine architecture is versatile for drug discovery, balancing aromatic interactions (pyrazole) and polar sulfonyl groups. Analogs with bulkier substituents (e.g., ethyl+methyl in ) may optimize bioavailability or selectivity .
- Simpler analogs like 1-(methylsulfonyl)piperidin-4-amine hydrochloride () serve as intermediates but lack the aromaticity needed for certain biological targets.
Biological Activity
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride, identified by the CAS number 1333799-16-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
The chemical formula of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is with a molecular weight of approximately 280.77 g/mol. The compound is characterized by its sulfonamide group and piperidine structure, which are significant in its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₇ClN₄O₂S |
| Molecular Weight | 280.77 g/mol |
| CAS Number | 1333799-16-8 |
| Appearance | Powder |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride. In vitro evaluations have shown significant activity against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from to against tested pathogens, indicating strong antibacterial properties .
- Biofilm Inhibition : It has been noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease.
Enzyme Activity:
- Acetylcholinesterase Inhibition : Compounds similar to 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine have shown promising AChE inhibitory activity, which is relevant for treating neurodegenerative diseases .
- Urease Inhibition : The compound has also been evaluated for its urease inhibitory properties, with some derivatives showing IC50 values below , indicating strong potential as therapeutic agents against urease-related conditions .
Case Studies
A study focusing on the biological activity of synthesized derivatives including those with the piperidine and sulfonamide moieties demonstrated their effectiveness in various pharmacological assays:
Case Study Results:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 5a | AChE Inhibition | 2.14 ± 0.003 |
| 7b | Antibacterial | 0.63 ± 0.001 |
| 10 | Urease Inhibition | 2.17 ± 0.006 |
These results highlight the diverse biological activities associated with similar compounds and suggest that 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride may exhibit comparable effects .
Q & A
Q. What are the standard protocols for synthesizing 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves sulfonylation of the piperidine-4-amine core with a substituted pyrazole sulfonyl chloride under alkaline conditions. Key steps include:
- Sulfonylation : Reacting 1-methyl-1H-pyrazol-4-sulfonyl chloride with piperidin-4-amine in a polar aprotic solvent (e.g., DCM) at 0–25°C .
- Purification : Acidic workup (e.g., HCl) to isolate the hydrochloride salt, followed by recrystallization from ethanol/water mixtures .
- Yield optimization : Temperature control (<30°C) minimizes side reactions like N-methylpyrazole hydrolysis. Excess sulfonyl chloride (1.2–1.5 equiv.) improves conversion .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- <sup>1</sup>H NMR : Key signals include:
- Piperidine protons: δ 2.8–3.2 ppm (axial/equatorial H), δ 4.1–4.3 ppm (NH2).
- Pyrazole ring: δ 7.6–7.8 ppm (aromatic H) and δ 3.9 ppm (N-methyl group) .
- Mass spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 289.3 (C10H17N4O2S) with fragmentation peaks at m/z 153 (pyrazole-sulfonyl moiety) and m/z 136 (piperidine fragment) .
Q. What stability considerations are critical for storing and handling this compound?
- Storage : Store at 2–8°C in airtight containers under inert gas (N2) to prevent hygroscopic degradation .
- pH sensitivity : Avoid prolonged exposure to strong bases (pH >9), which hydrolyze the sulfonamide bond .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?
- Reactivity : Density Functional Theory (DFT) calculates sulfonamide bond dissociation energies (BDEs) to predict stability under oxidative/reductive conditions .
- Target prediction : Molecular docking against kinase or GPCR libraries identifies potential binding sites, leveraging the pyrazole’s π-π stacking and sulfonamide’s H-bonding motifs . Example: Docking scores >−8.0 kcal/mol suggest strong affinity for adenosine receptors .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Dose-response profiling : Test across concentrations (1 nM–100 µM) to differentiate off-target effects. For example, IC50 < 1 µM for kinase inhibition vs. EC50 >10 µM for receptor modulation indicates selectivity .
- Pathway analysis : Use transcriptomics (RNA-seq) to map downstream effects. Overlap with known pathways (e.g., MAPK) clarifies primary mechanisms .
Q. What challenges arise in structure-activity relationship (SAR) studies of this compound’s derivatives?
- Steric hindrance : Substituents larger than methyl at the pyrazole N1-position reduce sulfonamide rotational freedom, lowering binding affinity .
- Solubility trade-offs : Adding hydrophilic groups (e.g., hydroxyl) improves aqueous solubility but may disrupt blood-brain barrier penetration .
Methodological Insights
Q. How to design experiments for analyzing the compound’s metabolic stability in vitro?
- Liver microsome assays : Incubate with NADPH (1 mM) at 37°C, sampling at 0, 15, 30, and 60 minutes. Use LC-MS to quantify parent compound depletion (t1/2 <30 min suggests rapid metabolism) .
- CYP450 inhibition screening : Test against isoforms 3A4/2D6 using fluorogenic substrates. IC50 values >10 µM indicate low inhibition risk .
Q. What advanced techniques validate the compound’s crystallographic structure?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., S–N bond: 1.62 Å) and dihedral angles between pyrazole and piperidine planes (e.g., 6.4° tilt observed in analogs ).
- Powder XRD : Confirms batch-to-batch consistency by matching experimental vs. simulated diffraction patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
